2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 42340-34-1
VCID: VC21368773
InChI: InChI=1S/C20H16N2O2/c1-21(2)14-9-11-15(12-10-14)22-19(23)16-7-3-5-13-6-4-8-17(18(13)16)20(22)24/h3-12H,1-2H3
SMILES: CN(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Molecular Formula: C20H16N2O2
Molecular Weight: 316.4g/mol

2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS No.: 42340-34-1

Cat. No.: VC21368773

Molecular Formula: C20H16N2O2

Molecular Weight: 316.4g/mol

* For research use only. Not for human or veterinary use.

2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione - 42340-34-1

Specification

CAS No. 42340-34-1
Molecular Formula C20H16N2O2
Molecular Weight 316.4g/mol
IUPAC Name 2-[4-(dimethylamino)phenyl]benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C20H16N2O2/c1-21(2)14-9-11-15(12-10-14)22-19(23)16-7-3-5-13-6-4-8-17(18(13)16)20(22)24/h3-12H,1-2H3
Standard InChI Key CXVVRJBKUNZVFX-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Canonical SMILES CN(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione belongs to the naphthalimide class of compounds. It is also known by alternative names including N-p-dimethylaminophenylnaphthalic imide and 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[4-(dimethylamino)phenyl]- . The compound is registered under the Chemical Abstracts Service (CAS) registry number 42340-34-1, providing a unique identifier for this specific molecular entity .

Structural Features

The molecular structure consists of a naphthalimide core (benzo[de]isoquinoline-1,3-dione) with a 4-(dimethylamino)phenyl group attached at the imide nitrogen position. This structural arrangement creates a donor-acceptor system where the electron-rich dimethylaminophenyl group serves as the donor component, while the naphthalimide moiety functions as the electron acceptor. This configuration significantly influences the compound's photophysical properties, particularly its fluorescence characteristics and potential applications in optoelectronic devices.

Physicochemical Properties

Basic Properties

The compound's physicochemical properties are summarized in Table 1, providing essential data for characterization and application development.

Table 1: Physicochemical Properties of 2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

PropertyValueNature of Data
Molecular FormulaC₂₀H₁₆N₂O₂Experimental
Molecular Weight316.35 g/molCalculated
CAS Registry Number42340-34-1Assigned
Density1.324±0.06 g/cm³Predicted
Boiling Point557.1±42.0 °CPredicted
Acidity Coefficient (pKa)5.41±0.24Predicted

These properties have been compiled from available literature sources, with some values determined experimentally and others predicted using computational methods . The high boiling point reflects the compound's substantial molecular weight and potential for intermolecular interactions, while the predicted acidity coefficient suggests moderate acidic character.

Relationship to Other Naphthalimide Derivatives

Structural Analogues

2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione belongs to a broader class of substituted naphthalimides that share the common 1H-benzo[de]isoquinoline-1,3(2H)-dione core structure. Similar compounds include 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione (CAS: 25287-05-2), which differs only in having an amino group rather than a dimethylamino substituent on the phenyl ring . Another related compound is 1H-Benz[de]isoquinoline-1,3(2H)-dione,2-[2-(dimethylamino)ethyl]-5-nitro- (CAS: 54824-17-8), which features a different positioning of the dimethylamino group and includes a nitro substituent .

Comparison with Functionalized Derivatives

Research on structurally related naphthalimide derivatives provides valuable insights into structure-property relationships that likely apply to our target compound. For instance, compounds such as (E)-6-(4-(dimethylamino)styryl)-2-hexyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (Nap1) incorporate similar structural elements and demonstrate red emission properties suitable for optoelectronic applications . The presence of electron-donating groups similar to the dimethylamino functionality in our target compound has been shown to significantly influence the photophysical properties of these materials.

Photophysical Characteristics and Applications

Light-Emitting Properties

While specific photophysical data for 2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is limited in the available literature, insights can be drawn from research on structurally similar compounds. Naphthalimide derivatives containing dimethylaminophenyl donor moieties have demonstrated pronounced red-emission characteristics, with emission maxima reaching 641 nm in host-guest blend films . This red-shifted emission arises from the donor-acceptor character of the molecule, where the electron-rich dimethylaminophenyl group interacts with the electron-deficient naphthalimide core.

Structure-Property Relationships

Investigations into naphthalimide derivatives have revealed important correlations between molecular structure and photophysical characteristics. The presence of the electron-rich dimethylaminophenyl donor moiety in 2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione likely contributes to its red emission profile through intramolecular charge transfer processes . Studies on similar compounds have shown that modifying the substituents on the imide nitrogen can significantly affect properties such as concentration quenching and emission wavelength, suggesting possibilities for fine-tuning the performance of these materials through strategic structural modifications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator